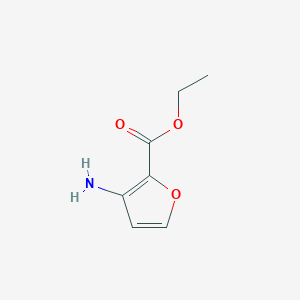

Ethyl 3-aminofuran-2-carboxylate

Description

Significance of Furan (B31954) Ring Systems in Organic Synthesis and Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif in organic chemistry. researchgate.netwisdomlib.org Its significance stems from its versatile reactivity and its presence in a vast array of biologically active compounds. numberanalytics.comacs.org In organic synthesis, furans serve as versatile building blocks for the construction of more complex molecules, including natural products, pharmaceuticals, and advanced materials. numberanalytics.comacs.org The electron-rich nature of the furan ring makes it susceptible to various transformations such as electrophilic substitution, cycloaddition, and metal-catalyzed reactions. numberanalytics.comnumberanalytics.com This reactivity allows for the introduction of diverse functional groups and the formation of new ring systems. acs.orgresearchgate.net

Historically, the use of furan in organic synthesis dates back to the early 20th century, where it was employed as a starting material for intricate natural product synthesis. numberanalytics.com Over the years, advancements in synthetic methodologies have broadened the scope of furan chemistry, enabling the efficient and selective synthesis of a wide range of furan-containing molecules. numberanalytics.com The ability of the furan ring to undergo controlled ring-opening and rearrangement reactions further enhances its synthetic utility, providing access to valuable acyclic and carbocyclic structures. acs.orgresearchgate.net

In the realm of medicinal chemistry, furan derivatives hold a prominent position due to their wide spectrum of pharmacological activities. researchgate.netutripoli.edu.ly The furan nucleus is a key component in numerous approved drugs and serves as a privileged scaffold in drug discovery. researchgate.netutripoli.edu.ly These compounds have demonstrated a remarkable range of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, antitumor, and analgesic properties. wisdomlib.orgutripoli.edu.lyijabbr.com Even minor modifications to the substitution pattern on the furan ring can lead to significant changes in biological activity, offering a rich field for the development of new therapeutic agents. researchgate.net

Overview of Amino-Substituted Furan Derivatives in Chemical Literature

Among the various classes of furan derivatives, those bearing amino substituents have garnered considerable attention in the chemical literature. The introduction of a nitrogen-containing group onto the furan ring can profoundly influence the molecule's electronic properties and biological activity. Amino-substituted furans are important intermediates in the synthesis of a variety of heterocyclic compounds and have been investigated for their potential applications in medicinal chemistry. nih.govacs.org

The synthesis of aminofurans can be challenging, particularly the regioselective introduction of the amino group. researchgate.net Various synthetic strategies have been developed to access these valuable compounds. For instance, multicomponent reactions have been employed for the regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. rsc.org Other approaches involve the cyclization of acyclic precursors. An efficient method for preparing 3-aminofuran-2-carboxylate esters involves the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380) under Mitsunobu conditions, followed by cyclization. nih.gov Another atom-economical approach involves a conjugate addition of alcohols to alkynenitriles followed by a modified Thorpe-Ziegler cyclization to yield 3-aminofurans. researchgate.net

The development of novel synthetic routes to aminofurans continues to be an active area of research. For example, a new method for the synthesis of furancarboxylates from 3-aryl-2-cyanoacrylates and ethyl glycinate (B8599266) hydrochloride has been reported. semanticscholar.org The synthesis of aminofurans condensed with other biologically relevant scaffolds, such as carbohydrates, has also been explored to create hybrid molecules with potentially enhanced biological properties. researchgate.net These synthetic efforts are driven by the need for efficient and versatile methods to access a diverse range of amino-substituted furan derivatives for further investigation and application.

Challenges and Opportunities in the Synthesis of 3-Aminofuran-2-carboxylate Esters

Data Tables

Table 1: Properties of Ethyl 3-aminobenzofuran-2-carboxylate (A related compound)

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₃ | sigmaaldrich.comchemimpex.comthermofisher.com |

| Molecular Weight | 205.21 g/mol | sigmaaldrich.comchemimpex.com |

| Appearance | White to off-white crystalline powder | chemimpex.comthermofisher.com |

| Melting Point | 77-81 °C | sigmaaldrich.com |

| CAS Number | 39786-35-1 | sigmaaldrich.combiosynth.comsigmaaldrich.com |

| IUPAC Name | ethyl 3-amino-1-benzofuran-2-carboxylate | thermofisher.com |

Table 2: Synthetic Methods for Aminofuran Derivatives

| Method | Starting Materials | Key Features | Product Type | Source(s) |

| Mitsunobu Reaction and Cyclization | α-cyanoketone, ethyl glyoxylate | Efficient, can be performed in one pot | 3-Aminofuran-2-carboxylate esters | nih.gov |

| Conjugate Addition and Thorpe-Ziegler Cyclization | Alkynenitriles, ethyl glycolate (B3277807) | Atom-economical, operationally simple | 3-Aminofuran-2-carboxylate esters | researchgate.net |

| Multicomponent Reaction | Isocyanide, 4-oxo-2-butynoate, aldehyde | High regioselectivity | 3,4,5-Trisubstituted 2-aminofurans | rsc.org |

| Cyclization of Cyanoacrylates | (E)-ethyl 3-aryl-2-cyanoacrylates, ethyl glycinate hydrochloride | Mild conditions, good yields | Polysubstituted furan-2,4-dicarboxylates | semanticscholar.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-aminofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXELJVYXYWJKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717180 | |

| Record name | Ethyl 3-aminofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-35-8 | |

| Record name | 2-Furancarboxylic acid, 3-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-aminofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 Aminofuran 2 Carboxylate and Its Analogs

Mitsunobu Reaction-Based Approaches to Ethyl 3-aminofuran-2-carboxylates

The Mitsunobu reaction has emerged as a powerful tool for the synthesis of ethyl 3-aminofuran-2-carboxylates. nih.govorganic-chemistry.org This reaction facilitates the dehydrative coupling of an alcohol and a pronucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate, typically proceeding with inversion of configuration at the alcohol's stereocenter. nih.govorganic-chemistry.org

Synthesis from α-Cyanoketones and Ethyl Glyoxylate (B1226380)/Glycolate (B3277807)

An effective method for preparing 3-aminofuran-2-carboxylate esters involves the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions. researchgate.netnih.gov This reaction initially forms a vinyl ether intermediate in good yield. researchgate.netnih.gov Subsequent treatment of this intermediate with a base, such as sodium hydride, leads to the desired ethyl 3-aminofuran-2-carboxylate. researchgate.netnih.gov

The general reaction scheme is as follows:

An α-cyanoketone reacts with ethyl glyoxylate in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

This step produces a vinyl ether.

The vinyl ether is then treated with sodium hydride (NaH) to induce cyclization and formation of the furan (B31954) ring.

One-Pot Mitsunobu Cyclization Procedures

To streamline the synthesis, one-pot procedures have been developed that combine the initial Mitsunobu reaction with the subsequent cyclization. researchgate.netnih.gov In this approach, the α-cyanoketone and ethyl glycolate are subjected to Mitsunobu conditions, and after the formation of the intermediate, a base is added directly to the reaction mixture to promote cyclization. atlanchimpharma.com This one-pot method offers comparable yields to the two-step process, providing a more efficient route to the target molecules. researchgate.netnih.gov

| Reactants | Conditions | Product | Yield | Reference |

| α-Cyanoketone, Ethyl Glycolate | 1. PPh₃, DIAD; 2. NaH | This compound | Good | researchgate.netnih.gov |

| α-Cyanoketone, Ethyl Glycolate | PPh₃, DIAD, then NaH (one-pot) | This compound | Comparable to two-step | researchgate.netnih.govatlanchimpharma.com |

Scope and Limitations in Substituting the Furan Ring

The Mitsunobu-based synthesis demonstrates considerable scope in terms of the substituents that can be incorporated onto the furan ring. The method is particularly effective for the synthesis of 5-alkyl-, 5-aryl-, and 4,5-fused bicyclic furans. researchgate.netnih.govatlanchimpharma.com This versatility allows for the generation of a library of substituted 3-aminofuran derivatives.

However, the methodology does have its limitations. The success of the reaction can be influenced by the nature of the substituents on the starting α-cyanoketone. Steric hindrance or electronic effects of certain substituents may impact the efficiency of both the initial Mitsunobu reaction and the final cyclization step.

Atom-Economical Routes from Bifunctional Alkynenitriles

In the quest for more sustainable synthetic methods, atom-economical routes to this compound and its analogs from bifunctional alkynenitriles have been explored. researchgate.net These approaches aim to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Conjugate Addition Reactions with Alcohols and Thiols

One such atom-economical approach involves the conjugate addition of alcohols or thiols to alkynenitriles that possess an electron-withdrawing group at the α-position. researchgate.net This reaction is a key step in the formation of the furan or thiophene (B33073) ring system. The use of bifunctional alkynenitriles allows for a subsequent intramolecular cyclization to construct the heterocyclic core. This method provides a rapid and operationally simple pathway to a variety of 3-aminofurans and their thio-analogs. researchgate.net

Modified Thorpe-Ziegler Cyclization Strategies

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles catalyzed by a base, provides a foundation for another atom-economical route. wikipedia.org In a modified approach, the intermediate formed from the conjugate addition of ethyl glycolate to an alkynenitrile undergoes a Thorpe-Ziegler-type cyclization. researchgate.net This intramolecular reaction leads to the formation of the 3-aminofuran-2-carboxylate ring system. This strategy represents an efficient merger of two bifunctional molecules to construct the desired heterocyclic product. researchgate.net

Base-Mediated Annulation and Cyclization Protocols

Base-mediated reactions are a cornerstone of heterocyclic synthesis, providing powerful tools for ring formation through annulation and cyclization. For the synthesis of aminofurans, specific bases and reaction pathways enable the construction of the furan ring from acyclic precursors.

Cesium Carbonate-Promoted Cyclizations

Cesium carbonate (Cs₂CO₃) has emerged as a highly effective reagent in organic synthesis, particularly in promoting cyclization reactions to form heterocyclic systems. Its utility stems from its high solubility in polar aprotic solvents like dimethylformamide (DMF) and the "cesium effect," where the large, soft cesium cation enhances reactivity compared to other alkali metals. nih.gov

In the context of aminofuran synthesis, Cs₂CO₃ facilitates a one-pot C–C and C–O bond-forming strategy. The synthesis of 3-amino-2-aroyl benzofuran (B130515) derivatives, for instance, proceeds rapidly at room temperature from 2-hydroxybenzonitriles and 2-bromoacetophenones. nih.gov The proposed mechanism involves the initial deprotonation of the phenol (B47542) by one equivalent of Cs₂CO₃ to form a phenoxide. This intermediate then reacts with the α-haloketone to form an acyclic ether intermediate. A second equivalent of the base facilitates the formation of a carbanion, which undergoes an intramolecular cyclization (annulation) to furnish the furan ring. The final product is then formed through tautomerization. nih.gov This methodology is noted for its efficiency, short reaction times (10–20 minutes), and suitability for gram-scale synthesis. nih.gov

The choice of base is critical; Cs₂CO₃ often provides superior results due to the low degree of solvation and ion pairing of its ions in DMF, which enhances the nucleophilicity of the reacting species. nih.gov This approach represents a significant advancement in forming the 3-aminofuran scaffold under mild conditions.

Intramolecular Cyclization Pathways (e.g., Thorpe-Ziegler)

Intramolecular cyclization reactions are fundamental in constructing cyclic molecules, and the Thorpe-Ziegler reaction is a classic example used for synthesizing large-ring ketones and other heterocyclic systems. wikipedia.org The reaction is an intramolecular adaptation of the Thorpe reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.orgmdpi.com In the Thorpe-Ziegler variant, a molecule containing two nitrile groups (a dinitrile) undergoes an intramolecular cyclization to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.org

This pathway is highly relevant for the synthesis of aminofuran analogs. For example, the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines has been achieved using a Thorpe-Ziegler cyclization. researchgate.net In this process, a precursor containing a nitrile group and an ether linkage is treated with a base such as ethanolic sodium ethoxide. The base promotes the intramolecular attack of the carbanion generated adjacent to one nitrile onto the carbon of the second nitrile group, leading to the formation of the furan ring fused to the pyrazine (B50134) system. researchgate.net The reaction is conceptually similar to the Dieckmann condensation and provides a powerful method for creating five-membered heterocyclic rings. wikipedia.org

Catalytic Approaches to Aminofuran Formation

Catalytic methods offer an efficient and atom-economical alternative for synthesizing aminofurans. Transition metal catalysis, particularly with copper, has led to the development of novel cycloaddition reactions that provide direct access to the furan core.

Copper-Catalyzed [3+2] Cycloaddition Reactions

Copper-catalyzed [3+2] cycloaddition reactions have been established as a robust method for constructing five-membered rings, including substituted furans. rsc.orgnih.gov This approach typically involves the reaction of a three-atom component with a two-atom component to build the heterocyclic ring. For aminofuran synthesis, this reaction provides a direct route to the desired scaffold. rsc.org A highly efficient formal [3+2] cycloaddition using a copper catalyst can produce dihydrofurans, which are then oxidized to furnish the aromatic furan ring. nih.gov

A key implementation of the copper-catalyzed [3+2] cycloaddition involves the reaction between copper carbenoids, generated from α-diazo compounds, and enamines. rsc.org The α-diazo ester acts as the precursor to a three-atom component after reacting with the copper catalyst, while the enamine serves as the two-atom component.

The general mechanism proceeds as follows:

The copper catalyst reacts with the α-diazo compound to release dinitrogen gas and form a highly reactive copper carbenoid intermediate. nih.govrsc.org

The enamine then acts as a nucleophile, attacking the electrophilic carbenoid. rsc.org

This leads to a [3+2] cycloaddition, forming a 2-amino-2,3-dihydrofuran intermediate. rsc.org

This dihydrofuran can then be aromatized to yield the final 2-aminofuran product. rsc.org

This carbenoid-mediated process is an effective strategy for creating the aminofuran core with a high degree of control. rsc.org

Optimizing reaction conditions is crucial for maximizing yield and efficiency while minimizing costs, particularly concerning catalyst loading. High catalyst loading is a common issue in some copper-catalyzed reactions, potentially due to catalyst deactivation by product inhibition or byproducts. rsc.org

Systematic optimization involves screening various parameters. In a related copper-catalyzed aminooxygenation, researchers successfully reduced catalyst loading by evaluating different ligands, solvents, and temperatures. nih.gov For instance, the catalyst loading was lowered to 15 mol% Cu(OTf)₂ with 18 mol% of a bisoxazoline ligand, achieving good yields and high enantioselectivity. nih.gov

The following table illustrates a typical optimization process for a hypothetical copper-catalyzed aminofuran synthesis, demonstrating how changes in catalyst, ligand, and solvent can impact the reaction outcome.

| Entry | Catalyst (mol%) | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | CuI (10) | None | Toluene | 35 |

| 2 | Cu(OTf)₂ (10) | None | Toluene | 45 |

| 3 | Cu(OTf)₂ (10) | (S,S)-t-Bu-Box | CH₂Cl₂ | 62 |

| 4 | Cu(OTf)₂ (5) | (S,S)-t-Bu-Box | CH₂Cl₂ | 78 |

| 5 | Cu(OTf)₂ (5) | (S,S)-t-Bu-Box | 1,2-DCE | 85 |

This iterative process of screening reaction parameters is essential for developing a practical and efficient synthetic protocol. Factors such as the choice of the copper salt (e.g., CuI vs. Cu(OTf)₂), the presence and structure of a ligand, and the solvent can dramatically influence the reaction's success. nih.govscispace.com

Metal-Free Catalytic Syntheses from α-Hydroxy Ketones and Cyano Compounds

A noteworthy advancement in furan synthesis is the development of metal-free catalytic approaches, which avoid the cost and potential toxicity associated with metal catalysts. nih.gov One such method involves the base-catalyzed reaction of α-hydroxy ketones with cyano compounds. mdpi.comnih.gov This strategy is lauded for its operational simplicity, use of readily available starting materials, and its ability to introduce important amino and cyano functional groups. mdpi.comnih.gov

The efficiency of the metal-free synthesis of tetrasubstituted furans is significantly impacted by the reaction conditions, particularly the atmosphere and the stoichiometry of the reactants. mdpi.com

Reaction Atmosphere: Research has shown that conducting the reaction under an inert atmosphere, such as nitrogen (N₂), can dramatically improve product yields. For instance, the synthesis of a target furan product yielded only 47% under an air atmosphere, whereas the yield surged to 90% under a nitrogen atmosphere. mdpi.com This suggests that the α-hydroxy ketone starting material is susceptible to oxidation, which can impede the reaction's progress. mdpi.com

Stoichiometry: The molar ratio of the reactants and the base catalyst is another critical factor. In a study optimizing the synthesis of tetrasubstituted furans, a molar ratio of α-hydroxy ketone to the cyano compound (malononitrile) to the base (cesium fluoride) of 1:2:3 was found to be effective. mdpi.com For reactions involving ethyl cyanoacetate (B8463686), a different stoichiometry of α-hydroxy ketone to ethyl cyanoacetate to piperidine (B6355638) (1:2:3) was employed. mdpi.com

Table 1: Effect of Reaction Atmosphere on Furan Synthesis

| Entry | Atmosphere | Yield (%) |

|---|---|---|

| 1 | Air | 47 |

| 2 | N₂ | 90 |

Data derived from a study on the synthesis of product 3a using cesium fluoride (B91410) as the base and ethanol (B145695) as the solvent, with a reactant molar ratio of 1a:2a:Base = 1:2:3 and a reaction time of 3 hours. mdpi.com

Palladium-Catalyzed Cycloisomerization for Furan Cores

Palladium catalysis has proven to be a powerful tool for the construction of furan and benzofuran cores. unicatt.itnih.gov These methods often exhibit high efficiency and functional group tolerance, providing access to a wide range of substituted furan derivatives. unicatt.it

One strategy involves the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols under basic conditions, which yields 2-methylene-2,3-dihydrobenzofuran-3-ols. These intermediates can then undergo acid-catalyzed isomerization to produce 2-hydroxymethylbenzofurans. nih.gov Another approach is the palladium-catalyzed reaction of phenols bearing an ortho propargyl carbonate or acetate (B1210297) with various nucleophiles. unicatt.it

A significant development is the regioselective palladium-catalyzed benzylic-like nucleophilic substitution of benzofuran-2-ylmethyl acetates with a variety of N, S, O, and C-nucleophiles. This method allows for the synthesis of 2-substituted benzofurans in high to excellent yields. The choice of the catalytic system is crucial; for instance, a Pd₂(dba)₃/dppf system works well with nitrogen-based nucleophiles. unicatt.it

Cooperative Catalysis in Polysubstituted Furan Synthesis

The concept of cooperative catalysis, where two or more catalysts work in concert to promote a reaction, has been successfully applied to the synthesis of polysubstituted furans. This approach can lead to enhanced reactivity and selectivity.

For example, a one-pot, three-step reaction cascade utilizing a combination of triazole-gold (TA-Au) and copper catalysts enables the synthesis of di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org This dual catalytic system allows for a broad substrate scope, affording the desired furan products in good to excellent yields. organic-chemistry.org

Alternative and Evolving Synthetic Strategies

Beyond the more established methods, chemists continue to explore novel and evolving strategies for the synthesis of furan derivatives, including this compound and its analogs. These alternative routes often focus on utilizing different starting materials or reaction pathways to access these important heterocyclic compounds.

Desaturative Coupling with Amines Utilizing Saturated Heterocyclic Ketones

A green and efficient procedure for synthesizing carbonyl furan derivatives involves the dehydrogenative coupling of furfuryl alcohol with carbonyl compounds. rsc.org While this specific example focuses on coupling with furfuryl alcohol, the underlying principle of desaturative coupling represents an evolving area in organic synthesis. The development of methods for the direct α-amination of various carbonyl compounds using aqueous ammonia (B1221849) as the nitrogen source under phase-transfer catalytic conditions is also a related advancement. researchgate.net

Synthetic Transformations from Hydroxyacrylonitrile Intermediates

An efficient pathway to prepare ethyl 3-amino-4-arylfuran-2-carboxylates proceeds through the formation of a hydroxyacrylonitrile sodium salt as a key intermediate. researchgate.net This method involves the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions to yield a vinyl ether. nih.gov Subsequent treatment of this vinyl ether with a base like sodium hydride leads to the cyclized 3-aminofuran product. nih.gov A one-pot procedure combining the Mitsunobu reaction and cyclization has also been developed, providing comparable yields. nih.gov The final ring closure step affords the target ethyl 3-amino-4-arylfuran-2-carboxylates in yields ranging from 15% to 40%. researchgate.net

Considerations for Industrial Scalability of Aminofuran Synthesis

The transition of synthetic methodologies for this compound and its analogs from laboratory-scale to industrial production necessitates a thorough evaluation of several critical factors to ensure economic viability, safety, and sustainability. While various efficient methods have been developed for the synthesis of these valuable heterocyclic compounds, their successful implementation on a large scale hinges on overcoming a series of process-related challenges. princeton-acs.org

A primary consideration in scaling up any chemical synthesis is the cost and availability of starting materials. For instance, methods utilizing readily accessible and inexpensive precursors are inherently more attractive for industrial applications. One-pot, multi-component reactions, such as the copper-catalyzed reaction of 2-ketoaldehydes, secondary amines, and terminal alkynes, offer an advantage in this regard by simplifying the supply chain and reducing the number of individual synthetic steps. rsc.org In contrast, routes that rely on complex or expensive reagents may be less feasible for bulk production.

The reaction conditions themselves play a pivotal role in the scalability of a synthetic process. Ideal industrial processes operate under mild conditions, minimizing energy consumption and the need for specialized, high-pressure or high-temperature reactors. princeton-acs.org For example, a method for preparing 3-aminofuran-2-carboxylate esters that proceeds via a Mitsunobu reaction followed by cyclization using sodium hydride requires careful consideration of the safe handling of sodium hydride on a large scale. nih.gov The use of recyclable catalysts, such as the CuI/[bmim]PF6 system, presents a significant advantage by reducing catalyst waste and cost over multiple production cycles. rsc.org

Purification of the final product is another major hurdle in industrial synthesis. Chromatographic purification, while common in laboratory settings, is often costly and difficult to implement on a large scale. nih.gov Therefore, synthetic routes that yield the desired product in high purity with simple work-up procedures, such as precipitation and filtration, are highly desirable. The synthesis of diethyl 5-amino-3-arylfuran-2,4-dicarboxylates, which involves precipitation of the product from the reaction mixture, is an example of a process with a potentially scalable purification step. semanticscholar.org

Waste management and environmental impact are also critical considerations. The development of synthetic pathways that minimize the generation of hazardous byproducts and utilize environmentally benign solvents is a growing priority in the chemical industry. princeton-acs.org Assessing the environmental footprint of each synthetic route is crucial for sustainable industrial production.

A comparative analysis of different synthetic approaches is essential for selecting the most suitable method for industrial scale-up. The following table provides a summary of key scalability considerations for various methods of aminofuran synthesis.

| Synthetic Method | Starting Materials Availability | Reaction Conditions | Purification Method | Key Scalability Considerations |

| One-Pot Three-Component Reaction rsc.org | Generally good | Mild, with recyclable catalyst | Simple extraction | Recyclable catalyst is advantageous; potential for high throughput. |

| Mitsunobu Reaction followed by Cyclization nih.gov | Moderate | Use of sodium hydride requires special handling | Chromatography | Scalability of Mitsunobu reaction can be challenging due to stoichiometry of reagents and by-products; chromatography is not ideal for large scale. |

| From Alkynenitriles and Ethyl Glycolate researchgate.net | Good | Modified Thorpe-Ziegler cyclization is efficient | Not specified | Atom-economical approach; operational simplicity is a plus for scale-up. |

| From (E)-ethyl 3-aryl-2-cyanoacrylates and Ethyl Glycinate (B8599266) Hydrochloride semanticscholar.org | Good | Mild conditions, but requires a base (DBU) | Precipitation and extraction | Good yields and a straightforward purification process make it a promising candidate for scale-up. |

Ultimately, the successful industrial-scale synthesis of this compound and its analogs will likely involve a multi-faceted approach, optimizing reaction conditions, minimizing waste, and ensuring a secure and cost-effective supply chain for starting materials. nih.gov

Reactivity Profile and Advanced Derivatization of Ethyl 3 Aminofuran 2 Carboxylate

Functional Group Transformations of the Amino Moiety

The amino group in ethyl 3-aminofuran-2-carboxylate is a primary aromatic amine, making it a key site for various chemical modifications. Its nucleophilic character allows for reactions such as acylation, alkylation, and the formation of imines. Furthermore, the amino group can be protected and deprotected, a crucial strategy in multi-step syntheses.

Acylation and Alkylation Reactions

The nucleophilic amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-acyl derivatives. For instance, the acylation of a similar compound, methyl 4-aminofuran-2-carboxylate, with trifluoroacetic anhydride (B1165640) proceeds efficiently. researchgate.net This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule.

Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This reaction introduces an alkyl substituent on the nitrogen atom, leading to the formation of secondary or tertiary amines. These N-alkylated derivatives are important intermediates for the synthesis of more complex heterocyclic systems.

Table 1: Examples of N-Acylation of Aminofuran Derivatives

| Amine Substrate | Acylating Agent | Product | Reaction Conditions | Yield (%) | Reference |

| Methyl 4-aminofuran-2-carboxylate | Trifluoroacetic anhydride | Methyl 4-(trifluoroacetylamino)furan-2-carboxylate | Dichloromethane, 0°C to 10°C | Not Reported | researchgate.net |

Note: Data for a closely related compound is provided due to the limited availability of specific examples for this compound.

Formation of Schiff Bases and Related Imines

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The formation of Schiff bases is a versatile method for introducing a C=N double bond, which can then be further functionalized, for example, through reduction to a secondary amine. The reaction of aromatic amines with aromatic aldehydes is a common synthetic transformation. nih.gov

Table 2: General Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | Aldehyde or Ketone (R-C(=O)-R') | Ethyl 3-( (R)(R')C=N)furan-2-carboxylate | Acid catalyst, removal of water |

Protection/Deprotection Strategies for the Amino Group

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved by introducing a protecting group, which can be later removed under specific conditions. Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. It is stable to a wide range of reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA).

The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. A key advantage of the Cbz group is its facile removal by catalytic hydrogenation, a mild condition that often leaves other functional groups intact.

The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but readily cleaved by treatment with a mild base, such as piperidine (B6355638). This orthogonality to acid-labile protecting groups like Boc makes it particularly valuable in complex syntheses.

Table 3: Common Protecting Groups for the Amino Moiety

| Protecting Group | Reagent for Protection | Reagent for Deprotection |

| Boc (tert-butyloxycarbonyl) | (Boc)₂O, base | Trifluoroacetic acid (TFA) |

| Cbz (benzyloxycarbonyl) | Cbz-Cl, base | H₂, Pd/C |

| Fmoc (fluorenylmethyloxycarbonyl) | Fmoc-Cl, base | Piperidine |

Transformations Involving the Ester Functionality

The ethyl ester group at the 2-position of the furan (B31954) ring is another key site for chemical modification. It can undergo hydrolysis to the corresponding carboxylic acid or be converted into other carboxylic acid derivatives, most notably amides.

Hydrolysis and Ester Exchange Reactions

The ethyl ester of 3-aminofuran-2-carboxylate can be hydrolyzed to the corresponding 3-aminofuran-2-carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, typically carried out by heating the ester in an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid. sigmaaldrich.comgoogle.com Basic hydrolysis, also known as saponification, is an irreversible reaction that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, to yield the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. doubtnut.comlibretexts.org The hydrolysis of furan-3-carboxylic acid esters to the corresponding carboxylic acid has been reported. google.com

Ester exchange, or transesterification, is another possible transformation where the ethyl group of the ester is replaced by a different alkyl group by reacting the ester with another alcohol in the presence of an acid or base catalyst.

Table 4: General Conditions for Ester Hydrolysis

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 3-Aminofuran-2-carboxylic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq), heat; 2. H₃O⁺ | 3-Aminofuran-2-carboxylic acid |

Note: Specific experimental data for the hydrolysis of this compound is not detailed in the surveyed literature, but the general principles of ester hydrolysis are applicable.

Amidation and Other Carboxylic Acid Derivatives

The ester group of this compound can be converted into an amide by reaction with a primary or secondary amine. This transformation, known as aminolysis, typically requires heating the ester with the amine. The direct conversion of esters to amides can be challenging due to the relatively low reactivity of esters. However, the synthesis of 5-(1-piperazinyl)benzofuran-2-carboxamide from the corresponding ethyl ester has been achieved by heating a suspension of the ester with the amine. semanticscholar.org

Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a variety of coupling reagents to form the amide bond. This two-step approach is often more efficient and provides access to a wider range of amide derivatives.

Table 5: Example of Amidation of a Related Benzofuran (B130515) Ester

| Ester Substrate | Amine | Product | Reaction Conditions | Yield (%) | Reference |

| Ethyl 5-aminobenzofuran-2-carboxylate | N,N-bis(2-chloroethyl)amine | Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate | Dichloromethane | Not Reported | semanticscholar.org |

Note: This example illustrates the formation of a tertiary amine on the benzene (B151609) ring and not a direct amidation of the ester group. However, it demonstrates the reactivity of similar heterocyclic systems.

Annulation and Ring-Fused Heterocycle Synthesis

The strategic positioning of an amino group and an ester functionality on the furan ring makes this compound a prime candidate for a variety of cyclization and annulation reactions, leading to the formation of diverse and complex heterocyclic systems.

Construction of Furo[3,2-d]pyrimidine (B1628203) Scaffolds

The synthesis of furo[3,2-d]pyrimidine derivatives often commences with the reaction of this compound with various nitrogen-containing reagents. A common strategy involves the initial formation of an amidine intermediate by reacting the aminofuran with dimethylformamide-dimethylacetal (DMF-DMA). This intermediate, upon treatment with a primary amine, undergoes cyclization to yield the corresponding furo[3,2-d]pyrimidin-4(3H)-one. The choice of the primary amine allows for the introduction of various substituents at the N-3 position of the pyrimidine (B1678525) ring.

Another approach involves the reaction of this compound with isothiocyanates. This reaction typically proceeds via the formation of a thiourea (B124793) derivative, which can then be cyclized under basic conditions to afford furo[3,2-d]pyrimidine-2-thiones. These thiones can be further functionalized, for instance, by S-alkylation or by conversion to the corresponding oxo-derivatives. The versatility of these methods allows for the creation of a library of furo[3,2-d]pyrimidine compounds with diverse substitution patterns.

Generation of Furo[2,3-b]pyridine (B1315467) Systems

The construction of the furo[2,3-b]pyridine core from this compound can be achieved through condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. For example, the reaction with acetylacetone (B45752) in the presence of a base leads to the formation of a furo[2,3-b]pyridine derivative. This transformation is believed to proceed through an initial Knoevenagel-type condensation, followed by an intramolecular cyclization and subsequent aromatization.

Variations of this approach, such as the use of other β-dicarbonyl compounds or β-ketoesters, provide access to a range of substituted furo[2,3-b]pyridines. The reaction conditions, including the choice of solvent and base, can influence the reaction outcome and yield. These synthetic strategies highlight the utility of this compound as a key precursor for this class of fused heterocycles.

Formation of Polycyclic Nitrogen Heterocycles (e.g., triazolopyrimidinones)

The synthesis of more complex polycyclic systems, such as triazolopyrimidinones, can be accomplished by extending the chemistry of the initially formed furo[3,2-d]pyrimidine ring. Starting from a furo[3,2-d]pyrimidinone, the introduction of a hydrazine-reactive site is a key step. For instance, a chloro-substituted furopyrimidine, obtained from the corresponding pyrimidinone, can react with hydrazine (B178648) to form a hydrazinyl-furopyrimidine intermediate.

This intermediate is then poised for a subsequent cyclization reaction. Treatment with a one-carbon synthon, such as triethyl orthoformate or carbon disulfide, can lead to the formation of a fused triazole ring, resulting in the triazolo[4,3-c]furo[3,2-d]pyrimidine scaffold. The choice of the cyclizing agent determines the nature of the substituent at the 3-position of the triazole ring.

Synthesis of Thiazolidin-4-one, Chromen-2-imine, and Pyrrol-2-one Derivatives

The reactivity of the amino group in this compound allows for its conversion into a variety of other heterocyclic systems. For the synthesis of thiazolidin-4-one derivatives, the aminofuran can be reacted with an α-haloacyl halide to form an N-acylated intermediate. Subsequent treatment with a thiophile, such as sodium hydrosulfide, can induce cyclization to the desired thiazolidin-4-one ring fused to the furan.

The formation of chromen-2-imine derivatives can be achieved through a Pechmann-type condensation reaction. Reacting this compound with a suitably activated phenol (B47542), such as resorcinol, under acidic conditions can lead to the formation of a furan-annulated chromen-2-imine.

Pyrrol-2-one derivatives can be synthesized by reacting the aminofuran with α,β-unsaturated carbonyl compounds. This reaction likely proceeds through a Michael addition of the amino group to the unsaturated system, followed by an intramolecular condensation to form the pyrrol-2-one ring.

Pathways to Pyrrole (B145914), Pyrazole (B372694), Isoxazole (B147169), Thiazole (B1198619), and Thiophene (B33073) Fused Rings

The versatile nature of this compound extends to the synthesis of a variety of other fused five-membered heterocyclic rings.

Fused Pyrroles: The synthesis of furo-fused pyrroles can be achieved by reacting the aminofuran with α-haloketones. The initial step involves N-alkylation of the amino group, followed by an intramolecular cyclization and dehydration to afford the fused pyrrole system.

Fused Pyrazoles: The construction of a fused pyrazole ring can be accomplished by reacting the aminofuran with a 1,3-dielectrophilic species. For example, treatment with a β-ketoester can lead to a condensation-cyclization sequence, yielding a furo-fused pyrazolone.

Fused Isoxazoles: The synthesis of furo-fused isoxazoles can be approached by first converting the amino group into a better leaving group, such as a diazonium salt. Subsequent reaction with a source of "O-N" can lead to the formation of the isoxazole ring.

Fused Thiazoles: The Hantzsch thiazole synthesis can be adapted for the formation of furo-fused thiazoles. This involves the reaction of the aminofuran with an α-halocarbonyl compound, followed by cyclization with a thioamide or a similar sulfur-containing reagent.

Fused Thiophenes: The Gewald reaction provides a pathway to fused thiophenes. This reaction typically involves the condensation of a carbonyl compound with an activated nitrile in the presence of elemental sulfur and a base. While not a direct reaction of the aminofuran itself, derivatives of this compound can be envisioned as starting materials for such transformations.

Stereoselective and Regioselective Derivatization Strategies

While the primary focus of research on this compound has been on its utility in constructing heterocyclic systems, strategies for its stereoselective and regioselective derivatization are also of interest.

Regioselectivity is a key consideration in many of the annulation reactions discussed above. For instance, in reactions with unsymmetrical 1,3-dicarbonyl compounds, the initial condensation can potentially occur at two different sites, leading to regioisomeric products. The reaction conditions, including the catalyst and solvent, can often be tuned to favor the formation of one regioisomer over the other.

Stereoselective derivatization of this compound is a more challenging endeavor due to the aromatic nature of the furan ring. However, the introduction of chiral auxiliaries to the amino or ester functionalities could provide a handle for stereocontrol in subsequent reactions. For example, acylation of the amino group with a chiral acylating agent would introduce a stereocenter, which could influence the facial selectivity of reactions on the furan ring or its substituents. Further research in this area is needed to fully explore the potential for stereoselective transformations of this versatile building block.

Controlled Substitutions on the Furan Core

Electrophilic Aromatic Substitution:

Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to proceed with high regioselectivity. For instance, bromination or chlorination would likely yield the 5-halo derivative. Nitration would similarly be directed to the C5 position. It is important to note that the reaction conditions for these electrophilic substitutions must be carefully controlled to avoid polysubstitution or degradation of the furan ring, which can be sensitive to strong acids. youtube.com

Nucleophilic Aromatic Substitution:

While the electron-rich nature of the 3-aminofuran system makes it generally unreactive towards nucleophilic aromatic substitution, the introduction of strongly electron-withdrawing groups or the use of specific reaction conditions can facilitate such reactions. acs.orguoanbar.edu.iq For example, if a leaving group is present on the ring, particularly at a position activated by an electron-withdrawing group, nucleophilic displacement can occur. researchgate.netclockss.org However, direct nucleophilic substitution on the unsubstituted furan core of this compound is not a typical reaction pathway.

| Substitution Type | Predicted Major Product | Key Influencing Factors |

| Halogenation (e.g., Br₂) | Ethyl 3-amino-5-bromofuran-2-carboxylate | Strong activation by the amino group at C3, directing to the C5 position. |

| Nitration (e.g., HNO₃/H₂SO₄) | Ethyl 3-amino-5-nitrofuran-2-carboxylate | Powerful directing effect of the amino group, potential for ring degradation with harsh conditions. |

| Friedel-Crafts Acylation | Ethyl 3-amino-5-acylfuran-2-carboxylate | Lewis acid catalyst and acyl halide/anhydride required; C5 is the most probable site of acylation. |

Silver-Catalyzed [3+2] Cycloaddition for Derivatization

Silver-catalyzed reactions have emerged as a powerful tool in the synthesis of complex heterocyclic systems. researchgate.net While direct examples involving this compound are not extensively reported, the principles of silver-catalyzed [3+2] cycloaddition reactions suggest a potential pathway for its derivatization. In such a reaction, the furan ring could potentially act as the two-atom component, reacting with a three-atom synthon in the presence of a silver catalyst.

A plausible strategy could involve the reaction of a derivative of this compound with an appropriate reaction partner. For example, a silver catalyst could activate an alkyne or an allene, which could then undergo a cycloaddition with the furan ring. The regioselectivity of such a reaction would be influenced by the electronic and steric properties of both the furan derivative and the reacting partner. This approach could lead to the formation of novel fused heterocyclic systems, expanding the chemical space accessible from this starting material.

Formation of N,O-Acetals and Subsequent Transformations (e.g., hemiacetals, alkylation, HWE olefination)

The amino group of this compound can undergo reactions typical of primary amines. One such transformation is the formation of N,O-acetals through reaction with carbonyl compounds. researchgate.net The initial reaction would likely form a hemiaminal, which can then be converted to a more stable N,O-acetal.

Horner-Wadsworth-Emmons (HWE) Olefination:

A particularly powerful derivatization strategy involves the introduction of a carbonyl group onto the furan ring, which can then serve as a handle for further transformations. For example, formylation or acylation at the C5 position (as discussed in section 3.4.1) would yield a furan-5-carboxaldehyde or a 5-acylfuran derivative. These carbonyl compounds are ideal substrates for the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.com

The HWE reaction utilizes a phosphonate (B1237965) carbanion to convert aldehydes or ketones into alkenes, typically with high E-selectivity. wikipedia.orgnrochemistry.comconicet.gov.ar The reaction of a 5-formyl derivative of this compound with a stabilized phosphonate ylide would lead to the formation of a C5-vinyl substituted furan. This C-C bond-forming reaction is highly versatile, allowing for the introduction of a wide variety of substituents at the C5 position, thereby enabling the synthesis of a diverse library of derivatives. youtube.comnih.gov

| Transformation | Reactant | Product | Significance |

| N,O-Acetal Formation | Aldehyde or Ketone | N,O-Acetal derivative | Protection of the amino group or introduction of new functionalities. |

| Horner-Wadsworth-Emmons Olefination | 5-Formyl-3-aminofuran derivative and a phosphonate ylide | 5-Vinyl-3-aminofuran derivative | C-C bond formation, extension of conjugation, synthesis of complex molecules. |

Deuteration Approaches for Mechanistic and Analytical Studies

Deuterium (B1214612) labeling is an invaluable tool in organic chemistry for elucidating reaction mechanisms and for use in analytical techniques such as mass spectrometry and NMR spectroscopy. For this compound, deuteration can be achieved through several methods.

Acid or Base-Catalyzed Exchange:

The protons on the furan ring, particularly at the activated C5 position, can be exchanged for deuterium by treatment with a deuterated acid (e.g., D₂SO₄) or base (e.g., NaOD in D₂O). The acidic proton of the amino group can also be readily exchanged. This method is useful for regioselective deuterium incorporation.

Use of Deuterated Reagents:

In reactions such as electrophilic substitution, deuterated electrophiles can be used to introduce deuterium at specific positions. For example, using deuterated N-bromosuccinimide (NBS) could introduce a deuterium atom during a bromination-debromination sequence.

These deuteration strategies can be employed to:

Probe Reaction Mechanisms: By tracking the position of the deuterium label in the products of a reaction, the mechanism of bond-making and bond-breaking steps can be inferred. For instance, in electrophilic substitution, the absence of a kinetic isotope effect would suggest that the initial attack of the electrophile is the rate-determining step.

Analytical Standards: Deuterated analogs of this compound can serve as internal standards in quantitative mass spectrometry-based assays, allowing for more accurate measurements.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Ethyl 3-aminofuran-2-carboxylate as a Versatile Synthetic Synthon

The furan (B31954) nucleus, while aromatic, possesses a lower resonance energy compared to benzene (B151609), allowing it to undergo dearomatization reactions under relatively mild conditions. acs.org This reactivity profile makes furan and its derivatives, including this compound, highly flexible building blocks in organic synthesis. acs.org The presence of the amino and ester functionalities further enhances its utility, providing reactive sites for a variety of chemical transformations.

Several synthetic methodologies have been developed for the preparation of this compound and its derivatives. An efficient method involves the reaction of an alpha-cyanoketone with ethyl glyoxylate (B1226380) under Mitsunobu conditions, followed by cyclization. researchgate.net Another approach describes the synthesis of ethyl 3-amino-4-arylfuran-2-carboxylates via a corresponding hydroxyacrylonitrile sodium salt and an intermediate malonate vinyl ether. researchgate.net Furthermore, a one-pot synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones has been reported, highlighting the versatility of the furan scaffold. nih.gov These synthetic routes provide access to a library of substituted aminofurans, which serve as key intermediates in the synthesis of various heterocyclic compounds with potential therapeutic applications. researchgate.netresearchgate.net

The reactivity of the amino group allows for the introduction of diverse substituents, leading to the formation of amides, ureas, and other nitrogen-containing heterocycles. nih.govnih.gov The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a wide range of derivatives. nih.gov This dual reactivity makes this compound a cornerstone in combinatorial chemistry and the generation of compound libraries for drug discovery.

Design and Development of Biologically Active Scaffolds

The inherent biological relevance of the furan motif, present in numerous natural products and pharmaceuticals, has spurred extensive research into the medicinal chemistry applications of this compound derivatives. nih.govmdpi.com

Lead Compound Identification and Optimization

This compound serves as a crucial starting material in the identification and optimization of lead compounds in drug discovery programs. Its amenability to a wide range of chemical modifications allows for the systematic exploration of structure-activity relationships (SAR). By strategically modifying the substituents on the furan ring and the amino and ester groups, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to enhance potency, selectivity, and pharmacokinetic profiles.

For instance, the synthesis of novel derivatives often involves multi-step reaction sequences starting from this compound or its precursors. nih.gov The ability to generate a diverse library of analogues facilitates the identification of compounds with desired biological activities, which can then be further optimized to yield clinical candidates.

Exploration in Anti-inflammatory Agents

Derivatives of furan and its bioisosteres have been investigated for their anti-inflammatory properties. While direct studies on the anti-inflammatory activity of this compound are not extensively documented in the provided results, the synthesis of various carboxamides from related heterocyclic systems for anti-inflammatory purposes suggests a potential avenue for exploration. nih.gov The general strategy of converting carboxylic acid derivatives into amides is a common approach in the development of anti-inflammatory agents. nih.gov

Contributions to Anticancer Research

The furan scaffold is a constituent of many compounds with demonstrated anticancer activity. nih.govmdpi.com Research has shown that derivatives of this compound can serve as precursors to potent anticancer agents. For example, aminobenzofuran-containing analogues of proximicins have shown significant antiproliferative activity against human glioblastoma cells. nih.gov The synthesis of these analogues often starts from building blocks like ethyl 5-aminobenzofuran-2-carboxylate. nih.gov

Furthermore, various furan derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. mdpi.commdpi.com The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov For instance, certain ethyl 2-amino-pyrrole-3-carboxylates, which share structural similarities with the title compound, have been identified as potent inhibitors of cancer cell proliferation. nih.gov The structural motif of an amino group adjacent to an ester on a five-membered heterocycle appears to be a promising pharmacophore for the development of novel antineoplastic agents.

Table 1: Anticancer Activity of Selected Furan and Related Heterocyclic Derivatives

| Compound Class | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Aminobenzofuran-containing proximicin analogues | Antiproliferative activity against human UG-87 glioblastoma cells | Not specified | nih.gov |

| Ethyl 2-amino-pyrrole-3-carboxylates | Inhibition of soft tissue cancer cell proliferation in vitro | Inhibition of tubulin polymerization, induction of G2/M cell-cycle arrest | nih.gov |

| Carbamothioyl-furan-2-carboxamide derivatives | Anticancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines | Not specified | mdpi.com |

| 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | Significant antimitotic activity | Triggers DNA damage and induces apoptosis | researchgate.net |

Investigations into Antibacterial and Antifungal Properties of Derivatives

Furan-containing compounds have been a source of antimicrobial agents. nih.gov Derivatives of this compound have been investigated for their potential as antibacterial and antifungal agents. For example, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and showed significant antibacterial and antifungal activity against various strains. mdpi.com Similarly, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated good antimicrobial activity against yeast-like fungi and certain bacteria. mdpi.com The introduction of different substituents onto the furan ring system allows for the modulation of antimicrobial potency and spectrum of activity.

Table 2: Antimicrobial Activity of Selected Furan Derivatives

| Compound Class | Antimicrobial Activity | Reference |

|---|---|---|

| Carbamothioyl-furan-2-carboxamide derivatives | Significant antibacterial and antifungal activity | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus | mdpi.com |

Ligands for Nuclear Receptors (e.g., Estrogen Receptor α Selective Ligands)

Derivatives based on the furan scaffold have been designed and synthesized as selective ligands for nuclear receptors, which are important targets in drug discovery. drugbank.com Notably, a series of tetrasubstituted furans have been developed as estrogen receptor alpha (ERα) selective ligands. nih.gov One of the most potent and selective compounds in this series was 3-ethyl-2,4,5-tris(4-hydroxyphenyl)furan, which acted as a full agonist on ERα while being inactive on ERβ. nih.gov The development of such selective ligands is crucial for dissecting the distinct biological roles of ER subtypes and for creating novel estrogen-based pharmaceuticals. nih.govnih.gov The synthetic strategies for these complex molecules often rely on the versatile chemistry of furan precursors.

Inhibitors of Key Enzymatic Targets (e.g., N-Myristoyltransferase, Polo-like Kinase 1)

The this compound scaffold serves as a crucial starting point for the synthesis of inhibitors targeting key enzymes implicated in human diseases.

Polo-like Kinase 1 (Plk1) Inhibition: Polo-like kinase 1 (Plk1) is a well-established target for cancer therapy due to its critical role in cell division. researchgate.net The polo-box domain (PBD) of Plk1 is an attractive target for developing selective inhibitors. researchgate.net Research has demonstrated that mthis compound, a close analog of the title compound, is a key precursor for a class of potent Plk1 PBD inhibitors. glpbio.com The synthetic pathway involves converting the aminofuran ester into a 3-propyl-2-thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one intermediate. glpbio.com This intermediate is then further elaborated to create 4-propyl-1-thioxo-2,4-dihydrofuro[2,3-e] researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrimidin-5(1H)-one. glpbio.com This resulting fused heterocyclic system has shown effective and selective blockage of the Plk1 PBD over the PBDs of Plk2 and Plk3, highlighting the utility of the aminofuran scaffold in generating highly specific enzyme inhibitors. glpbio.com

N-Myristoyltransferase (NMT) Inhibition: N-Myristoyltransferase (NMT) is another enzyme that has been identified as a promising target for antifungal, antiparasitic, and anticancer agents. nih.gov While research into NMT inhibitors has explored related benzofuran (B130515) structures, a direct synthetic route originating from this compound for NMT inhibition is not prominently featured in available literature. nih.gov The focus has often been on optimizing lead compounds from screening libraries, which has led to the identification of potent benzofuran-based inhibitors selective for the parasite enzyme over its human counterpart. nih.gov

Role in Respiratory Syncytial Virus (RSV) Inhibitor Development

Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections, particularly in infants and the elderly. nih.govnih.gov The search for effective small-molecule therapeutics is ongoing. While various heterocyclic scaffolds are being investigated, a direct role for this compound in the development of RSV inhibitors is not clearly established in the reviewed literature. Current research highlights other classes of compounds, such as coumarin-monoterpene hybrids and other non-nucleoside inhibitors that target the RSV polymerase complex or the fusion (F) protein. nih.govnih.govmdpi.com For instance, some developmental efforts have utilized 3-methylfuran-2-carboxylic acid as a building block, which, while related, follows a different synthetic trajectory. nih.gov

Potential as DNA Binding Agents

The interaction of small molecules with DNA is a foundational mechanism for many anticancer and antimicrobial drugs. These agents can bind in the minor groove or intercalate between base pairs, leading to cellular apoptosis. nih.gov However, specific studies detailing the synthesis of derivatives from this compound and evaluating their potential as DNA binding agents are not prevalent in the current body of scientific literature. Research in this area tends to focus on other established pharmacophores, such as isatin-based thiazolidine (B150603) derivatives or benzofuran-mustards, to achieve DNA interaction. nih.govresearchgate.net

Utilization in the Synthesis of Complex Heterocyclic Systems

The reactivity of the amine and ester groups on the furan ring makes this compound an excellent precursor for building more elaborate, fused heterocyclic structures.

The synthesis of fused pyridine (B92270) systems from aminofuran precursors is a well-documented strategy. The benzofuran analog, potassium 3-amino- nih.govbenzofuran-2-carboxylate, can be used to synthesize ethyl 1,4-dihydro-4-oxo nih.govbenzofuro[3,2-b]pyridine-3-carboxylate via the Gould-Jacobs reaction. nih.gov This product serves as a versatile intermediate that can be further modified at the nitrogen and carbonyl positions to create a library of fused pyridone and 4-chloropyridine (B1293800) derivatives with potential antibacterial activity. nih.gov Furthermore, as previously mentioned in the context of enzyme inhibitors, mthis compound is readily converted into fused furo[3,2-d]pyrimidine (B1628203) and furo[2,3-e] researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrimidine systems. glpbio.com While the direct synthesis of fused pyrrolopyridines from this compound is not explicitly detailed, these examples demonstrate its utility in accessing a wide range of related and medicinally relevant fused frameworks.

The furan ring of this compound can be transformed into its saturated or partially saturated counterparts, namely tetrahydrofuran (B95107) and dihydrofuran derivatives. These transformations are significant as they alter the geometry and electronic properties of the molecule, which can be crucial for biological activity. Processes have been developed for the manufacture of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity. chemical-suppliers.eu These methods allow for the controlled synthesis of either the R- or S-configuration at the C3 position of the tetrahydrofuran ring, which is essential for developing stereospecific pharmaceuticals. chemical-suppliers.eu Additionally, synthetic routes leading to 2,3-dihydrofuran-3-carboxylates have been explored, often proceeding through a Michael addition followed by intramolecular O-alkylation, demonstrating another pathway to access partially saturated furan systems from different precursors. researchgate.net

Strategies for Enhancing Pharmacological Profiles (e.g., Prodrug Design)

A significant challenge in drug development is optimizing the pharmacological profile of a lead compound. Prodrug design is a widely used strategy to improve properties such as solubility, stability, and bioavailability. This approach involves the chemical modification of the active drug to create an inactive derivative that, once administered, is converted back to the parent drug in vivo through enzymatic or chemical cleavage. mdpi.com

This strategy has been effectively applied to inhibitors derived from the aminofuran scaffold. For the Plk1 PBD inhibitors developed from mthis compound, a prodrug approach was employed to enhance cellular efficacy. glpbio.com Specifically, S-methylation of the thioxo group in the final triazolopyrimidinone (B1258933) compound was performed. glpbio.com This modification masks a polar group, likely improving membrane permeability and cellular uptake, with the methyl group being cleaved intracellularly to regenerate the active inhibitor at its target site. glpbio.com This example underscores how prodrug strategies can be integrated into the development of therapeutics derived from this compound to overcome pharmacokinetic hurdles.

Computational and Mechanistic Investigations

Reaction Mechanism Elucidation and Kinetic Studies

Detailed Mechanistic Pathways of Aminofuran Formation

The synthesis of ethyl 3-aminofuran-2-carboxylate and its derivatives can be achieved through several efficient pathways. One prominent method involves the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380) under Mitsunobu conditions, which initially yields a vinyl ether. Subsequent treatment of this intermediate with a base like sodium hydride prompts a cyclization reaction to form the 3-aminofuran ring system. This process can also be streamlined into a one-pot procedure where the Mitsunobu reaction is immediately followed by base-induced cyclization, providing the final product in comparable yields. nih.gov

Another effective and atom-economical approach begins with bifunctional alkynenitriles. This method proceeds via a conjugate addition of an alcohol, such as ethyl glycolate (B3277807), to the alkynenitrile. This step is followed by a modified Thorpe-Ziegler cyclization, an intramolecular base-catalyzed condensation of nitriles. researchgate.netwikipedia.org The Thorpe-Ziegler mechanism involves the deprotonation of a carbon alpha to one nitrile group, which then acts as a nucleophile, attacking the carbon of the other nitrile group to form a cyclic intermediate. Tautomerization then leads to the stable enamine product, which in this case is the aminofuran. numberanalytics.com

The general mechanism for the Thorpe-Ziegler cyclization is as follows:

A base abstracts a proton from the carbon atom adjacent to a nitrile group, creating a carbanion.

The carbanion performs an intramolecular nucleophilic attack on the carbon of the second nitrile group.

The resulting cyclic iminonitrile anion is protonated to yield a β-enaminonitrile, the stable heterocyclic product. numberanalytics.com

Understanding Regioselectivity and Stereoselectivity in Cyclization Reactions

The regioselectivity and stereoselectivity of the cyclization to form substituted aminofurans are critical for synthesizing the desired isomer. In the synthesis involving alkynenitriles, the specific groups attached to the terminal alkyne play a crucial role in directing the reaction pathways. researchgate.net The electronic and steric properties of these substituents influence which nitrile group is preferentially deprotonated and the orientation of the subsequent intramolecular attack, thus ensuring high regioselectivity. numberanalytics.com

For instance, in the synthesis of 5-substituted 3-aminofuran-2-carboxylates from α-cyanoketones, the reaction is currently limited to producing 5-alkyl, 5-aryl, and 4,5-fused bicyclic furans, demonstrating the controlled nature of the cyclization. nih.gov This control is essential as it dictates the final structure and, consequently, the biological activity of the molecule. The ability to direct the cyclization allows for the creation of complex molecules with a high degree of precision from relatively simple starting materials. researchgate.netnumberanalytics.com

Molecular Modeling and Docking Studies

Prediction of Binding Affinities to Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in drug design for forecasting the binding affinity between a ligand, such as a derivative of this compound, and a biological target.

In one such study, a series of derivatives were designed as potential inhibitors for multiple Aldehyde Dehydrogenase (ALDH) isoforms, which are important targets in cancer therapy. The docking scores, which estimate the free energy of binding, indicated a strong potential for these compounds to fit effectively into the ligand-binding pockets of ALDH1A1, ALDH1A3, and ALDH3A1. nih.gov The predicted binding affinities for a representative compound from this series highlight its potential as a potent inhibitor across multiple ALDH isoforms. nih.gov

Table 1: Predicted Binding Affinities of a Representative Aminofuran Derivative with ALDH Isoforms This interactive table provides the docking scores from a molecular docking study of a derivative compound.

| Target Protein | PDB ID | Docking Score (kcal/mol) |

|---|---|---|

| ALDH1A1 | 4X4L | -10.1 |

| ALDH1A3 | 7QK7 | -9.6 |

| ALDH3A1 | 3SZB | -10.4 |

Source: Adapted from docking studies on isatin (B1672199) derivatives bearing a nitrofuran moiety. nih.gov

Similarly, docking studies of related ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives against GlcN-6-P synthase have been used to evaluate their potential as antimicrobial agents by predicting binding energy and inhibition constants. researchgate.net

Ligand-Protein Interaction Analysis (e.g., Estrogen Receptor Binding Modes)

Understanding the specific non-covalent interactions between a ligand and its protein target is fundamental to explaining its biological activity. nih.gov While direct studies on this compound with the estrogen receptor are not detailed, extensive analysis of its derivatives with other targets provides valuable insight into its potential binding modes.

For example, detailed docking analysis of a potent aminofuran derivative with ALDH isoforms revealed key interactions responsible for its strong binding affinity. nih.gov

With ALDH1A1: The analysis showed π-π stacking interactions with the tryptophan residue W178 and hydrogen bonds with serine (Ser121) and cysteine (Cys302) residues. nih.gov

With ALDH1A3: Interactions included hydrophobic contacts with phenylalanine (Phe255), π-stacking with another phenylalanine (Phe413), and multiple hydrogen bonds with threonine (Thr178), tryptophan (Trp180), lysine (B10760008) (Lys204), and glutamic acid (Glu411). nih.gov

With ALDH3A1: The binding was characterized by π-π interactions with threonine (Thr112) and phenylalanine (Phe335), hydrophobic interactions with threonine (Thr172), and hydrogen bonds with both threonine (Thr172) and arginine (Arg292). nih.gov

These detailed interaction maps are crucial for structure-based drug design, allowing for the rational optimization of ligands to enhance their potency and selectivity for a specific biological target. orientjchem.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com For molecules like this compound, understanding the preferred conformation is key to predicting how it will interact with a protein's binding site.

Studies on closely related structures, such as ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, provide insight into the likely conformation of the aminofuran core. X-ray crystallography of this analog revealed that the ester group is nearly planar with the benzofuran (B130515) ring system, with a small dihedral angle. In contrast, the amide group is significantly twisted out of the benzofuran plane. This twisted conformation is stabilized by an intramolecular hydrogen bond.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of such molecules over time. psu.edudpi-proceedings.com These simulations model the movement of atoms and molecules to predict how the compound and its target protein will behave and interact in a biological environment. researchgate.net For furan (B31954) derivatives, MD simulations have been used to understand their stability and interactions within protein complexes, providing a more complete picture of the binding event beyond the static view offered by docking. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful lens through which the intrinsic properties and potential reactivity of molecules like this compound can be scrutinized. These computational methods allow for the detailed examination of electronic structure and the energetic landscapes of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Electronic Structure Analysis for Reactivity Prediction

The reactivity of a molecule is fundamentally governed by the distribution of its electrons. Computational quantum chemistry provides a suite of tools to analyze this distribution and predict how a molecule will interact with other chemical entities. For furan and its derivatives, the aromatic system and the influence of substituents are key determinants of reactivity.

While specific high-level computational studies on this compound are not extensively available in the public domain, we can infer its reactivity by examining studies on simpler, related structures such as 3-aminofuran. Ab initio molecular orbital studies have suggested that the presence of an amino group on the furan ring, particularly at the 3- and 4-positions, can have a significant destabilizing effect compared to its presence on a benzene (B151609) ring. researchgate.net The enthalpy of tautomerization of 3-aminofuran is remarkably low, suggesting that the corresponding imine tautomer may exist in equilibrium and offer alternative reaction pathways. researchgate.net

The electronic nature of the substituents in this compound—an electron-donating amino group at position 3 and an electron-withdrawing ethyl carboxylate group at position 2—creates a "push-pull" system. This electronic arrangement is expected to significantly influence the electron density distribution within the furan ring. The amino group increases the electron density, particularly at the ortho and para positions relative to it (C2 and C4, and C5 respectively), thus activating the ring towards electrophilic attack. Conversely, the carboxylate group withdraws electron density, deactivating the ring towards electrophiles, especially at the position to which it is attached (C2).

The net effect of these competing influences determines the most probable sites for electrophilic substitution. Molecular modeling and the calculation of electrostatic potential maps can provide a visual and quantitative prediction of reactive sites. pixel-online.net For furan itself, electrophilic substitution reactions are common. numberanalytics.compharmaguideline.com In the case of this compound, the powerful activating effect of the amino group is likely to direct incoming electrophiles to the C4 and C5 positions.

Computational studies on related benzofuran derivatives have utilized Density Functional Theory (DFT) to analyze electronic properties. researchgate.net For instance, DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy indicates a greater propensity to donate electrons to an electrophile, while a low LUMO energy suggests a greater ability to accept electrons from a nucleophile. For a molecule like this compound, the amino group would be expected to raise the HOMO energy, enhancing its nucleophilicity and reactivity towards electrophiles.

A DFT study on 3-aminocoumarin, a related heterocyclic system, used calculations at the B3LYP/6-31G(d) level to investigate charge distribution and frontier molecular orbitals to rationalize reaction outcomes. ut.ac.ir Similar calculations for this compound would provide valuable quantitative data on its reactivity.

Table 1: Predicted Electronic Properties and Reactivity of this compound (Inferred from related compounds)

| Property | Predicted Influence of Substituents | Predicted Reactive Sites |

| HOMO Energy | Increased by the electron-donating amino group. | Electrophilic attack favored at C4 and C5. |